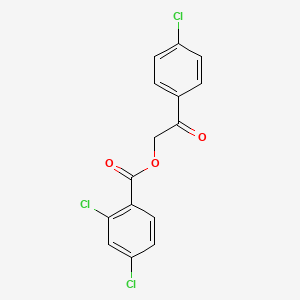![molecular formula C27H24ClN3O3 B10871849 N-(4-chlorophenyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10871849.png)
N-(4-chlorophenyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a dibenzo[b,e][1,4]diazepine core
Métodos De Preparación
The synthesis of N-(4-chlorophenyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide typically involves a multi-step process. One efficient synthetic method reported involves the carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates. This is followed by a Cp2TiCl2/m-phthalic acid/ethanol-catalyzed cyclocondensation under one-pot conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
N-(4-chlorophenyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and methoxyphenyl groups, using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including its effects on cell growth and apoptosis.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals .
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in certain cell lines by activating caspases and inhibiting tubulin polymerization. The compound’s effects on cell growth and apoptosis are mediated through its binding to specific receptors and enzymes involved in these pathways .
Comparación Con Compuestos Similares
N-(4-chlorophenyl)-11-(2-methoxyphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide can be compared with other similar compounds, such as:
2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine: This compound also contains a methoxyphenyl group and exhibits similar biological activities.
2-Chloro-N-(3,4-dimethoxyphenyl)quinazolin-4-amine: Another related compound with a dimethoxyphenyl group, showing different reactivity and applications.
2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine: This compound shares the benzodiazepine core but differs in its substituents and overall structure.
Propiedades
Fórmula molecular |
C27H24ClN3O3 |
|---|---|
Peso molecular |
473.9 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-6-(2-methoxyphenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide |
InChI |
InChI=1S/C27H24ClN3O3/c1-34-24-12-5-2-7-19(24)26-25-21(9-6-11-23(25)32)30-20-8-3-4-10-22(20)31(26)27(33)29-18-15-13-17(28)14-16-18/h2-5,7-8,10,12-16,26,30H,6,9,11H2,1H3,(H,29,33) |
Clave InChI |
CJPWIYWLORULED-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2C3=C(CCCC3=O)NC4=CC=CC=C4N2C(=O)NC5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-methoxyphenyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10871772.png)
![N-(4-{[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B10871774.png)
![2-[8-imino-7-(2-methoxyphenyl)-8H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(11aH)-yl]-N,N-dimethylethanamine](/img/structure/B10871777.png)
![4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-N-phenylpiperazine-1-carboxamide](/img/structure/B10871780.png)
![4-[(2,6-dimethylphenoxy)methyl]-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10871787.png)

![methyl [(4Z)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10871804.png)
![(4Z)-2-(4-methoxyphenyl)-5-propyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10871810.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B10871817.png)
![4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(4-fluorophenyl)piperidine-1-carbothioamide](/img/structure/B10871834.png)
![2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B10871842.png)

![4-{[({5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoic acid](/img/structure/B10871850.png)
